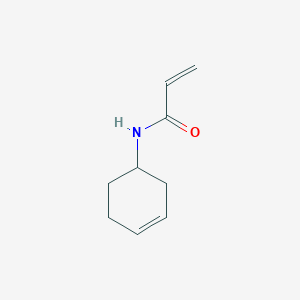

N-cyclohex-3-en-1-ylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclohex-3-en-1-ylprop-2-enamide, also known as CH-223191, is a selective aryl hydrocarbon receptor (AhR) antagonist. It is extensively used in scientific research to study the role of AhR in various biological processes.

Scientific Research Applications

Catalyst in Chemical Industry

N-cyclohex-3-en-1-ylprop-2-enamide derivatives have been explored in the chemical industry, particularly in the selective hydrogenation of phenol to cyclohexanone. This process is essential for manufacturing polyamides. A study demonstrated the use of a catalyst made of Pd nanoparticles supported on a mesoporous graphitic carbon nitride, which showed high activity and selectivity for cyclohexanone formation under atmospheric pressure of hydrogen in aqueous media without additives. This method achieved a 99% conversion rate and over 99% selectivity within 2 hours at 65 °C, showcasing its efficiency (Wang et al., 2011).

Acceleration of the Baylis-Hillman Reaction

The compound has also been involved in accelerating the Baylis-Hillman reaction, particularly between cyclohexenone and benzaldehyde, when conducted in water. This reaction is critical for various synthetic applications, including the formation of complex organic compounds. The study found 3-hydroxyquinuclidine to be the optimal catalyst in this context (Aggarwal et al., 2002).

Synthesis of N-Substituted Cyclohex-3-enamines

In medicinal chemistry, N-substituted cyclohex-3-enamines are valuable intermediates. A straightforward method for preparing these compounds starting from commercially available trans-4-aminocyclohexanol hydrochloride has been developed. This approach is more cost-effective, scalable, and tolerant to a broader variety of functional groups than previous methods (Álvarez-Pérez & Marco-Contelles, 2009).

Enamide Derivatives as Building Blocks in Organic Synthesis

Enamide derivatives, such as N-cyclohex-3-en-1-ylprop-2-enamide, are versatile building blocks in organic synthesis. They have been instrumental in developing various biologically active molecules through various chemical reactions, including asymmetric hydrogenation, monofunctionalization, and pericyclic reactions (Courant et al., 2015).

Biomimetic Cyclization of Enamide-Containing Polyenes

These compounds have also been studied for their effectiveness as polyene precursors in biomimetic cyclizations, a process essential for constructing larger azapolycycles such as azasteroids. The study highlighted the potential of enamides in the construction of complex molecular structures (Sen & Roach, 1996).

Synthesis of Cyclic Enaminones

Research has also focused on synthesizing six- and seven-membered cyclic enaminones using environmentally benign reagents. These enaminones are pivotal in creating diverse and chiral structures found in natural products, including indolizidine, quinolizidine, and Stemona alkaloids (Niphakis et al., 2010).

Mechanism of Action

Biochemical Pathways

- Without specific data, we can only speculate on affected pathways. However, let’s consider some possibilities:

- If N-cyclohex-3-en-1-ylprop-2-enamide targets cyclooxygenase (COX) enzymes, it could impact prostaglandin synthesis and inflammation . It might interfere with lipid metabolism or other cellular processes.

properties

IUPAC Name |

N-cyclohex-3-en-1-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2-4,8H,1,5-7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRIXEPIMZXJIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCC=CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohex-3-en-1-ylprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2982148.png)

![4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2982149.png)

![1-[4-[4-(3-Chloropyridin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2982150.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982152.png)

![5-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2982157.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2982159.png)

![2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982160.png)

![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2982164.png)

![1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2982166.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2982169.png)